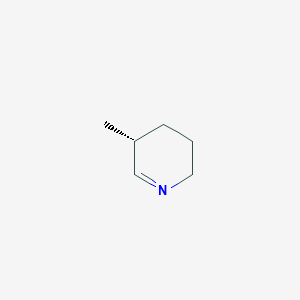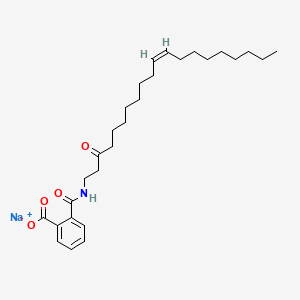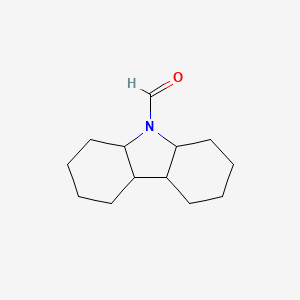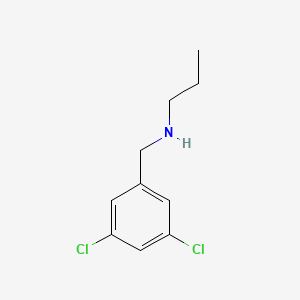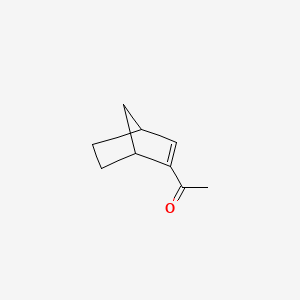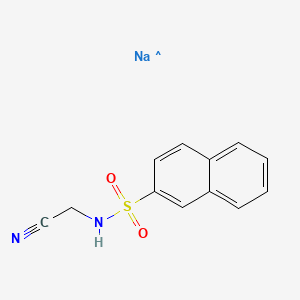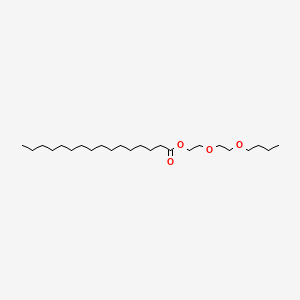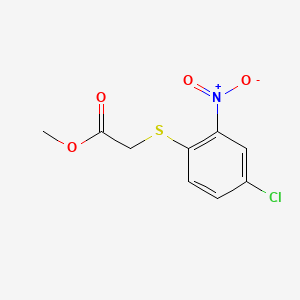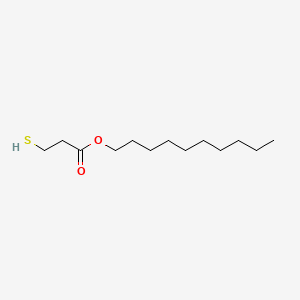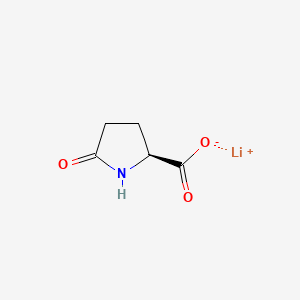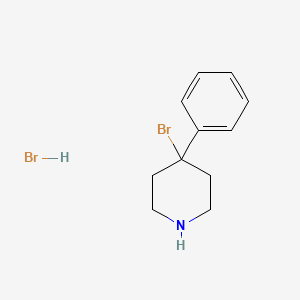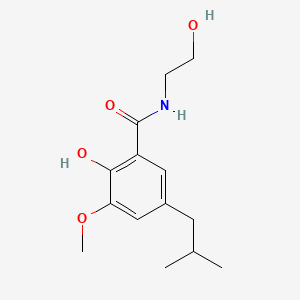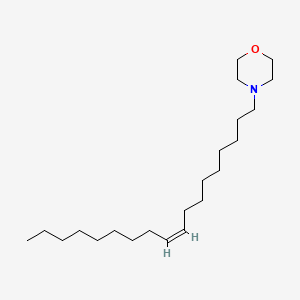
Diboron cobalt(2+) tetraoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diboron cobalt(2+) tetraoxide is a chemical compound with the molecular formula B2CoO4. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of two boron atoms, one cobalt atom, and four oxygen atoms, forming a complex structure that exhibits interesting chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diboron cobalt(2+) tetraoxide typically involves the reaction of cobalt salts with boron-containing reagents under controlled conditions. One common method is the reaction of cobalt(II) acetate with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
化学反应分析
Types of Reactions
Diboron cobalt(2+) tetraoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the transfer of electrons.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can produce cobalt(0) species .
科学研究应用
Diboron cobalt(2+) tetraoxide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of diboron cobalt(2+) tetraoxide involves its interaction with molecular targets and pathways within a given system. For example, in catalytic reactions, the compound may facilitate the formation of reactive intermediates that drive the transformation of substrates into desired products. The cobalt center often plays a crucial role in these processes by coordinating with reactants and stabilizing transition states .
相似化合物的比较
Similar Compounds
Bis(pinacolato)diboron: A widely used diboron reagent in organic synthesis.
Bis(catecholato)borane: Another diboron compound with similar reactivity.
Cobalt(II) acetate: A cobalt-containing compound used in various chemical reactions.
Uniqueness
Diboron cobalt(2+) tetraoxide is unique due to its combination of boron and cobalt, which imparts distinct chemical properties and reactivity. Unlike other diboron compounds, it can participate in both boron-centered and cobalt-centered reactions, making it a versatile reagent in synthetic chemistry .
属性
CAS 编号 |
38233-75-9 |
|---|---|
分子式 |
B2CoO4 |
分子量 |
144.56 g/mol |
IUPAC 名称 |
cobalt(2+);oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Co/c2*2-1-3;/q2*-1;+2 |
InChI 键 |
YOYNCZSAEFZAQB-UHFFFAOYSA-N |
规范 SMILES |
B(=O)[O-].B(=O)[O-].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


